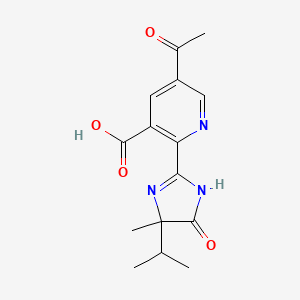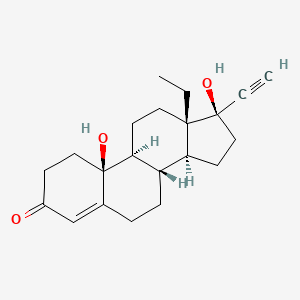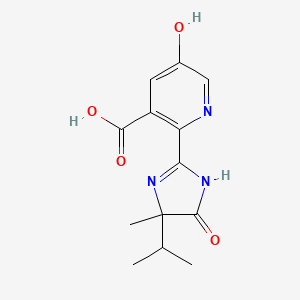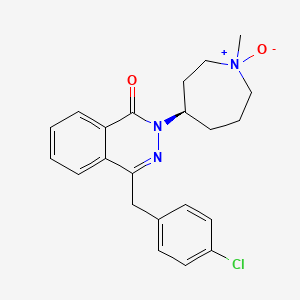
(R)-Azelastine N-Oxide (Mixture of Diastereomers)
Vue d'ensemble
Description
Heterocyclic N-oxides have emerged as potent compounds with various therapeutic activities . The N-oxide motif has been successfully employed in a number of recent drug development projects .
Synthesis Analysis
The synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides has been reported . A sequential process involving non-stereoselective sulfurization of azines followed by dehydrogenation to furnish thiadiazolines as a mixture of diastereomers has also been developed .Molecular Structure Analysis
Diastereomers are stereoisomers that are not related as object and mirror image and are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .Chemical Reactions Analysis
Diastereomers can have different physical properties and reactivity . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Applications De Recherche Scientifique
Antiallergic and Anti-inflammatory Properties
- Azelastine has demonstrated efficacy in inhibiting neutrophil and eosinophil generation of superoxide, an action which contributes to its anti-inflammatory effects. This property may be beneficial in the treatment of asthma (Busse, Randlev, & Sedgwick, 1989).
- It is an antiallergic agent showing histamine H1-receptor antagonist activity and can inhibit histamine release from mast cells, a mechanism that is useful in the management of asthma and allergic rhinitis (McTavish & Sorkin, 1989).
- Azelastine has shown effectiveness in controlling symptoms of perennial allergic rhinitis, demonstrating its potential in allergy treatment (Meltzer et al., 1988).
Pharmacodynamic and Pharmacokinetic Properties
- Studies have examined the duration of action of Azelastine in vitro, particularly its binding to histamine-1 receptors, which is relevant in its application in allergic conditions (Slack et al., 2011).
Clinical Efficacy
- Azelastine has been found effective in seasonal allergic rhinitis and in asthma, showcasing its broad clinical antirhinitis activity (Laforce et al., 1996).
- Its efficacy in reducing allergic rhinitis symptoms has been confirmed in various studies, demonstrating its potential as an alternative to oral medication in allergic conditions (Storms et al., 1994).
Anti-inflammatory Mechanism
- Azelastine inhibits IgE-mediated histamine release from basophils, a mechanism that contributes to its therapeutic efficacy in allergic rhinitis and asthma (Little & Casale, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-QOBPCVTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
CAS RN |
1346617-18-2 | |
| Record name | (R)-Azelastine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



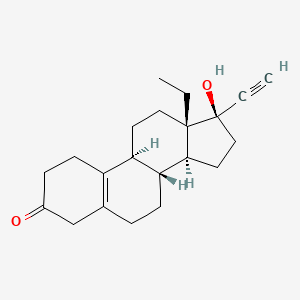
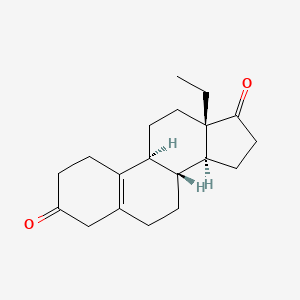

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)


